molecular formula C14H11FN2OS B2721995 N-(2-fluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine CAS No. 890962-27-3

N-(2-fluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B2721995
CAS No.: 890962-27-3
M. Wt: 274.31
InChI Key: HKLSQZDEGWUJMK-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine (CAS 890962-27-3) is a high-purity benzothiazole derivative offered for research applications. This compound is part of the benzothiazole class of heterocyclic compounds, which are recognized as a versatile and significant scaffold in medicinal chemistry due to their wide spectrum of pharmacological activities . Scientific literature highlights that benzothiazole derivatives, particularly 2-aminobenzothiazoles, are a subject of considerable interest in oncology research . These compounds are frequently investigated for their antiproliferative properties and their ability to interact with key cellular signaling pathways implicated in cancer. The structural features of this compound make it a valuable intermediate for researchers designing and synthesizing novel molecules to study pathways such as PI3K/AKT/mTOR, which is a frequently disturbed signaling network in various cancers . The reactivity of the 2-amino group on the benzothiazole ring allows for further functionalization, enabling the construction of more complex pharmacologically active heterocycles for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-fluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2OS/c1-18-9-6-7-13-12(8-9)17-14(19-13)16-11-5-3-2-4-10(11)15/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLSQZDEGWUJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Polyphosphoric Acid (PPA)-Mediated Cyclization

A classic approach involves cyclizing 2-aminothiophenol derivatives with electrophilic partners. For example:

  • Procedure :
    • 5-Methoxy-2-aminothiophenol (1.0 eq) is reacted with 2-fluorophenyl isocyanate (1.2 eq) in PPA at 220°C for 4–6 hours.
    • The reaction proceeds via nucleophilic attack of the thiol group on the isocyanate, followed by cyclodehydration.
  • Yield : 65–70% after column chromatography (hexanes/EtOAc 4:1).
  • Key Advantage : High functional group tolerance.

Thioamide Cyclization with Elemental Sulfur

An alternative method employs sulfur as a cyclization agent:

  • Procedure :
    • 2-Fluoroaniline (1.0 eq) and 4-methoxy-1,2-benzenedithiol (1.0 eq) are heated with sulfur (1.5 eq) in DMSO at 120°C for 12 hours.
    • DMSO acts as both solvent and oxidant, facilitating C–S bond formation.
  • Yield : 55–60% after recrystallization (ethanol/water).

Buchwald-Hartwig Amination of Halobenzothiazoles

Palladium-Catalyzed Coupling

Modern catalytic methods enable direct C–N bond formation:

  • Procedure :
    • 5-Methoxy-2-chloro-1,3-benzothiazole (1.0 eq), 2-fluoroaniline (1.5 eq), Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and Cs₂CO₃ (2.0 eq) in toluene at 110°C for 24 hours.
  • Yield : 75–80% after purification (silica gel, CH₂Cl₂/MeOH 98:2).
  • Key Insight : Electron-withdrawing methoxy groups enhance electrophilicity at C2, improving coupling efficiency.

Multi-Component Reactions (MCRs)

Three-Component Coupling

A catalyst-free MCR strategy avoids transition metals:

  • Procedure :
    • 4-Methoxyaniline (1.0 eq), 2-fluorobenzaldehyde (1.2 eq), and sulfur (2.0 eq) are heated in DMSO at 130°C for 18 hours.
    • Mechanistic studies suggest imine intermediates undergo electrophilic sulfur insertion.
  • Yield : 50–55% (crude), improving to 60–65% after solvent recycling.

Post-Functionalization of Preformed Benzothiazoles

Nucleophilic Aromatic Substitution

Direct amination of halogenated benzothiazoles:

  • Procedure :
    • 5-Methoxy-2-iodo-1,3-benzothiazole (1.0 eq) and 2-fluoroaniline (3.0 eq) are heated in NMP with KOtBu (2.0 eq) at 100°C for 48 hours.
  • Yield : 40–45% due to competing hydrolysis.

Reductive Amination

For substrates with ketone intermediates:

  • Procedure :
    • 5-Methoxy-1,3-benzothiazol-2-carbaldehyde (1.0 eq) is condensed with 2-fluoroaniline (1.5 eq) in MeOH, followed by NaBH₄ reduction.
  • Yield : 70–75% after recrystallization (ethyl acetate).

Comparative Analysis of Methods

Method Conditions Yield (%) Advantages Limitations
PPA Cyclization 220°C, 4–6 h 65–70 Scalable, no metal catalysts High temperatures, long reaction time
Buchwald-Hartwig 110°C, 24 h, Pd 75–80 High regioselectivity Costly catalysts, inert atmosphere
Three-Component MCR 130°C, 18 h, DMSO 50–65 Atom-economical, one-pot Moderate yields, solvent recycling
Reductive Amination RT, NaBH₄ 70–75 Mild conditions Requires aldehyde precursor

Mechanistic Considerations

  • Oxidative Cyclization : DMSO oxidizes thiols to disulfides, promoting cyclization via radical intermediates.
  • Electronic Effects : The 5-methoxy group donates electron density, accelerating electrophilic substitution at C2.
  • Steric Hindrance : Ortho-fluorine on the aniline moiety slows coupling reactions, necessitating excess amine.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functional groups, converting them into amines or alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

N-(2-fluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine serves as a versatile building block in organic synthesis. Its unique functional groups enhance its reactivity, making it suitable for constructing more complex organic molecules.

Biology

This compound is of significant interest in biological research due to its potential bioactive properties:

  • Antimicrobial Activity: Preliminary studies indicate that it exhibits antibacterial properties against various strains of bacteria. For example, it has shown effective inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth.

Medicine

This compound is being investigated for its potential as a therapeutic agent:

  • Anticancer Properties: Research indicates that this compound may inhibit tumor cell proliferation. Studies have demonstrated its efficacy against various cancer cell lines, suggesting that it could serve as a lead compound for drug development.

Industry

In industrial applications, this compound can be utilized in the development of specialty chemicals, dyes, and pigments. Its stability and reactivity make it suitable for various formulations requiring specific chemical properties.

Case Studies and Research Findings

  • Antimicrobial Activity:
    A study conducted on various benzothiazole derivatives highlighted the antimicrobial efficacy of this compound against resistant bacterial strains. The compound's ability to disrupt cell wall synthesis was confirmed through biochemical assays.
  • Anticancer Potential:
    In vitro studies demonstrated that this compound significantly inhibited the proliferation of cancer cells in several models. Further investigations are ongoing to determine its mechanisms of action and potential side effects.
  • Industrial Applications:
    The compound has been incorporated into formulations for dyes due to its stability under various conditions. Its reactivity allows for customization in chemical processes, making it valuable in industrial chemistry.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s fluorophenyl and methoxy groups can enhance its binding affinity and specificity towards these targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Core Heterocycle Variations

Benzothiazole vs. Benzoxazole: N-tert-butyl-5-methoxy-1,3-benzoxazol-2-amine () replaces the benzothiazole sulfur with oxygen. Benzoxazoles are generally less lipophilic than benzothiazoles, which may impact membrane permeability .

Substituent Comparisons

5-Methoxy vs. 5-Chloro on Benzothiazole :

  • 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole () features a chloro substituent at position 5. The chloro group is electron-withdrawing, which may reduce aromatic π-electron density compared to the methoxy group in the target compound. This difference could influence binding to biological targets, such as enzymes or receptors .

N-Substituent Variations: 6-[4-(2-fluorophenyl)-1,3-oxazol-5-yl]-N-(1-methylethyl)-1,3-benzothiazol-2-amine () incorporates a fluorophenyl group via an oxazole spacer. This structural difference may affect interactions with hydrophobic pockets in target proteins .

Biological Activity

N-(2-fluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine is a compound of increasing interest in the fields of medicinal chemistry and drug discovery. This article explores its biological activities, including antimicrobial, antiviral, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to the class of benzothiazoles, characterized by a heterocyclic structure containing sulfur and nitrogen. The presence of both a fluorophenyl group and a methoxy group enhances its lipophilicity and potential bioactivity. The molecular formula is C14H12FN2OSC_{14}H_{12}FN_2OS with a molecular weight of approximately 274.33 g/mol.

Biological Activity Overview

This compound has been investigated for various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi.
  • Antiviral Properties : There are indications that this compound may inhibit viral replication, although specific mechanisms require further elucidation.
  • Anticancer Potential : Notably, this compound has shown promise in cancer research. It appears to induce apoptosis in cancer cell lines and inhibit proliferation through various pathways.

1. Anticancer Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that this compound could significantly reduce cell viability with IC50 values in the micromolar range.

Cell LineIC50 (μM)Mechanism of Action
MCF-715.63Induction of apoptosis
A54912.34Inhibition of cell proliferation

Flow cytometry analysis confirmed that treatment with this compound led to G0-G1 phase arrest in the cell cycle, suggesting it disrupts normal cellular processes essential for division .

2. Antimicrobial Studies

In vitro assays demonstrated that this compound exhibited notable activity against various bacterial strains. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

These findings suggest potential applications in treating bacterial infections .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Specific Kinases : The compound may interfere with signaling pathways critical for cancer cell survival and proliferation.
  • Induction of Apoptosis : Evidence suggests that it promotes programmed cell death through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-fluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via cyclization of substituted benzoic acid derivatives using phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C) . Key steps include:

  • Reagent selection : POCl₃ for cyclization due to its efficiency in forming thiazole rings.
  • Purification : Recrystallization from methanol/water mixtures or column chromatography (e.g., silica gel with ethyl acetate/hexane) to achieve >95% purity.
  • Validation : Monitor reaction progress via TLC and confirm structure using IR (C-N and C-S stretches at ~1600 cm⁻¹ and ~700 cm⁻¹) and ¹H NMR (methoxy singlet at δ ~3.8 ppm) .

Q. How can the crystal structure of this compound be determined, and which software tools are essential?

  • Methodology :

  • Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure solution : Employ SHELXS for phase determination via direct methods .
  • Refinement : Optimize with SHELXL, incorporating anisotropic displacement parameters and hydrogen bonding (e.g., N–H⋯N interactions) .
  • Validation : Check for errors using PLATON or CCDC Mercury, focusing on R-factor convergence (<5%) and Hirshfeld surface analysis .

Q. What safety protocols are critical when handling fluorinated intermediates during synthesis?

  • Methodology :

  • PPE : Wear nitrile gloves, goggles, and fume hoods to avoid exposure to fluorinated vapors.
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl from POCl₃) with 10% NaHCO₃ before disposal .

Advanced Research Questions

Q. How can regioselectivity challenges in benzothiazole ring formation be addressed during synthesis?

  • Methodology :

  • Substituent effects : The electron-donating methoxy group at position 5 directs cyclization via ortho/para activation. Use DFT calculations (e.g., Gaussian 09) to predict regioselectivity .
  • Byproduct mitigation : Optimize reaction time (≤3 hours) and temperature (110–120°C) to minimize thiadiazole byproducts .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting vs. XRD bond lengths)?

  • Methodology :

  • Dynamic effects : Use VT-NMR (variable-temperature) to assess conformational flexibility causing splitting discrepancies.
  • Complementary techniques : Compare XRD-derived bond lengths with DFT-optimized geometries (e.g., B3LYP/6-311G**) .

Q. How can biological activity (e.g., 5-LOX inhibition) be systematically evaluated for derivatives?

  • Methodology :

  • Assay design : Use recombinant 5-lipoxygenase (5-LOX) in vitro assays with arachidonic acid substrate. Monitor product (leukotriene B₄) via HPLC-UV .
  • SAR analysis : Synthesize analogs with varying substituents (e.g., halogens at position 2) and correlate IC₅₀ values with Hammett σ constants .

Q. What computational approaches predict the compound’s electronic properties for drug design?

  • Methodology :

  • Frontier orbitals : Perform HOMO-LUMO analysis using Gaussian to assess reactivity (bandgap <3 eV suggests high bioactivity).
  • Docking studies : Use AutoDock Vina to model interactions with 5-LOX’s active site (e.g., hydrogen bonding with Gln⁵⁵⁷) .

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